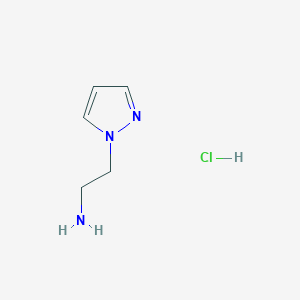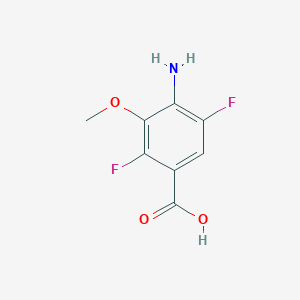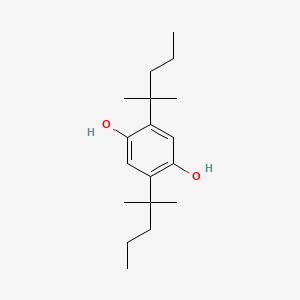![molecular formula C8H10FNO B13944460 [5-Fluoro-2-(methylamino)phenyl]methanol CAS No. 504433-57-2](/img/structure/B13944460.png)
[5-Fluoro-2-(methylamino)phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-Fluoro-2-(methylamino)phenyl]methanol is an organic compound with the molecular formula C8H10FNO It is a derivative of benzenemethanol, where the phenyl ring is substituted with a fluorine atom at the 5-position and a methylamino group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [5-Fluoro-2-(methylamino)phenyl]methanol typically involves the introduction of the fluorine and methylamino groups onto the phenylmethanol backbone. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable precursor such as 5-fluoro-2-nitrobenzyl alcohol is reduced to the corresponding amine, followed by methylation to introduce the methylamino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
[5-Fluoro-2-(methylamino)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The nitro precursor can be reduced to the amine.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include the corresponding ketone from oxidation, the amine from reduction, and various substituted derivatives from nucleophilic aromatic substitution.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [5-Fluoro-2-(methylamino)phenyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique substitution pattern makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of fluorine and methylamino substitutions on biological activity. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers or coatings.
Wirkmechanismus
The mechanism of action of [5-Fluoro-2-(methylamino)phenyl]methanol involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to certain enzymes or receptors, while the methylamino group can influence the compound’s overall pharmacokinetic properties. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[5-Fluoro-2-(amino)phenyl]methanol: Lacks the methyl group, which may affect its biological activity and chemical reactivity.
[5-Chloro-2-(methylamino)phenyl]methanol: Substitutes chlorine for fluorine, which can alter its electronic properties and reactivity.
[5-Fluoro-2-(methylamino)phenyl]ethanol: Has an ethyl group instead of a methyl group, affecting its steric and electronic properties.
Uniqueness
[5-Fluoro-2-(methylamino)phenyl]methanol is unique due to the specific combination of fluorine and methylamino substitutions on the phenylmethanol backbone. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
504433-57-2 |
|---|---|
Molekularformel |
C8H10FNO |
Molekulargewicht |
155.17 g/mol |
IUPAC-Name |
[5-fluoro-2-(methylamino)phenyl]methanol |
InChI |
InChI=1S/C8H10FNO/c1-10-8-3-2-7(9)4-6(8)5-11/h2-4,10-11H,5H2,1H3 |
InChI-Schlüssel |
QQYMRLCTMQTFOV-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C=C(C=C1)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



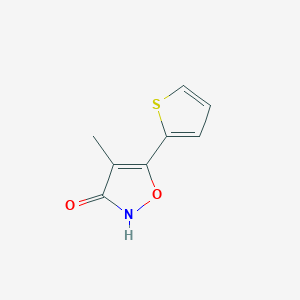
![6-[3-(2-Methyl-2H-1,3-benzodioxol-2-yl)propyl]oxan-2-ol](/img/structure/B13944391.png)

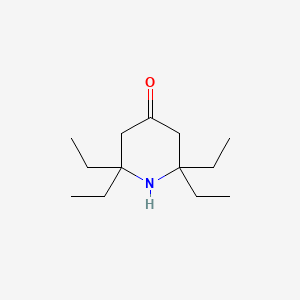
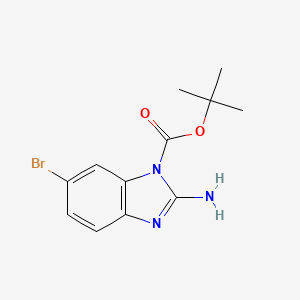

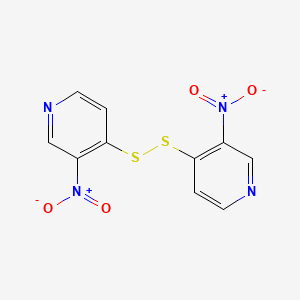
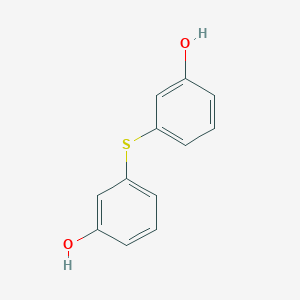
![1-[2-(Methylamino)-4-pyridinyl]ethanone](/img/structure/B13944424.png)
